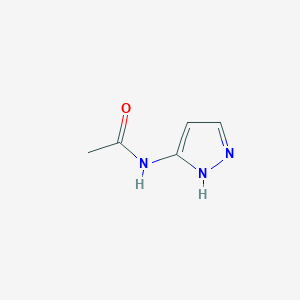
2-Amino-2-(3,5-Dichlorphenyl)ethanol
Übersicht
Beschreibung
2-Amino-2-(3,5-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H9Cl2NO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(3,5-dichlorophenyl)ethanol is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a 2-carbon chain, with a 3,5-dichlorophenyl group also attached to the second carbon .Physical And Chemical Properties Analysis
2-Amino-2-(3,5-dichlorophenyl)ethanol has a molecular weight of 206.07 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 205.0061193 g/mol, and its monoisotopic mass is also 205.0061193 g/mol . The compound has a topological polar surface area of 46.2 Ų .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Prüfung
Diese Verbindung wird für pharmazeutische Prüfungen als hochwertiger Referenzstandard verwendet, um genaue Ergebnisse in der Medikamentenentwicklung und Qualitätskontrolle zu gewährleisten .
Analyse der Struktur-Aktivitäts-Beziehungen
Es wird bei der Synthese einfacherer Moleküle mit arzneimittelähnlichen Eigenschaften für die vorläufige Analyse der Struktur-Aktivitäts-Beziehungen in der medizinischen Chemie verwendet .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Target of Action
It is structurally similar to β2 agonists like clenproperol and clenpenterol . β2 agonists primarily target β2-adrenergic receptors, which play a crucial role in the relaxation of smooth muscle in the lungs, vasodilation in muscle and liver, and glycogenolysis in the liver and skeletal muscle.
Pharmacokinetics
The pharmacokinetics of 2-Amino-2-(3,5-dichlorophenyl)ethanol were studied in rats, showing that increases in dose led to proportionate increases in the maximum blood substance concentration . The times to maximum concentration were 0.25 – 1.5 h. The substances were detectable in blood for up to 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol . Halogen atoms present in the molecules of the study compounds prevented their rapid metabolic inactivation .
Biochemische Analyse
Biochemical Properties
2-Amino-2-(3,5-dichlorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in cardiovascular function, potentially reducing blood pressure and improving heart function. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to inhibition or activation of their activity.
Cellular Effects
The effects of 2-Amino-2-(3,5-dichlorophenyl)ethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cardiovascular cells, it can enhance the expression of genes involved in vasodilation and reduce the expression of genes associated with vasoconstriction. This modulation of gene expression leads to improved heart function and reduced blood pressure.
Molecular Mechanism
At the molecular level, 2-Amino-2-(3,5-dichlorophenyl)ethanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its therapeutic effects in cardiovascular conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(3,5-dichlorophenyl)ethanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can persist for extended periods, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3,5-dichlorophenyl)ethanol vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cardiovascular function, such as reducing blood pressure and improving heart function. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cardiovascular tissues and other organs . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Amino-2-(3,5-dichlorophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-Amino-2-(3,5-dichlorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its therapeutic effects and potential side effects, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of 2-Amino-2-(3,5-dichlorophenyl)ethanol is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRORZXIRKBZZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370375 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372144-00-8 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-(3,5-dichlorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)



![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)

